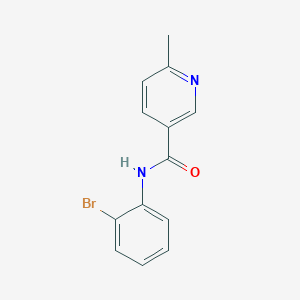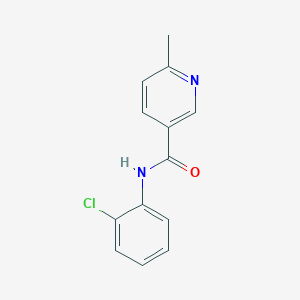
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide, also known as PEAQX, is a compound that has been extensively studied for its potential use in treating various neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Wirkmechanismus
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide works by selectively blocking the activity of AMPA receptors, which are involved in excitatory neurotransmission in the brain. By blocking the activity of these receptors, N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can reduce the overstimulation of neurons that can lead to seizures and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide in lab experiments is its selectivity for AMPA receptors, which allows for more precise targeting of these receptors. However, one limitation is that N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide. One area of interest is its potential use in treating other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the long-term effects of N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide on the brain and to optimize its synthesis and purification methods. Finally, there is potential for the development of new drugs based on the structure and mechanism of action of N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide.
Synthesemethoden
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 3-bromopyridine with cyclohexanone, followed by a series of chemical transformations. The final product is obtained through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to selectively block the activity of AMPA receptors, which are involved in excitatory neurotransmission in the brain.
Eigenschaften
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(13-8-5-9-15-10-13)16-14(17)12-6-3-2-4-7-12/h5,8-12H,2-4,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFWVJNEKNXEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)
